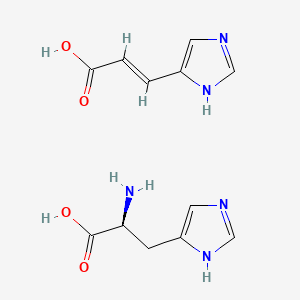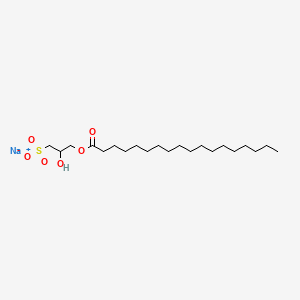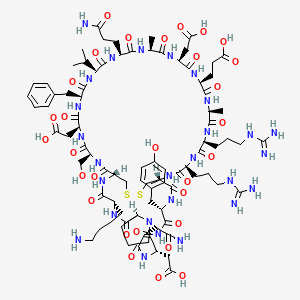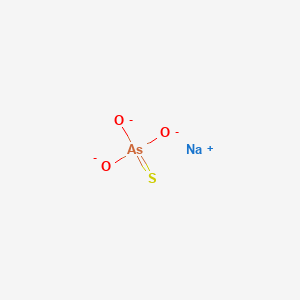
3-Hydroxyomeprazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyomeprazole is a metabolite of Omeprazole, a widely used proton pump inhibitor. It belongs to the family of sulfinylbenzimidazoles and is characterized by its chemical formula C17H19N3O4S . This compound is primarily found in individuals who have used or taken Omeprazole .
Vorbereitungsmethoden
The synthesis of 3-Hydroxyomeprazole involves several steps, starting from Omeprazole. One common method includes the hydroxylation of Omeprazole using specific reagents and conditions. Industrial production methods often involve the use of advanced techniques such as spray-drying and freeze-drying to form inclusion complexes with cyclodextrins, enhancing the stability and solubility of the compound .
Analyse Chemischer Reaktionen
3-Hydroxyomeprazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert this compound into its oxidized forms.
Reduction: Reduction reactions can be carried out using reducing agents to yield different products.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Hydroxyomeprazole has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of proton pump inhibitors.
Biology: Researchers study its metabolic pathways and interactions within biological systems.
Medicine: It is investigated for its potential therapeutic effects and its role as a metabolite of Omeprazole.
Industry: The compound is used in the development of pharmaceutical formulations to enhance drug stability and solubility
Wirkmechanismus
The mechanism of action of 3-Hydroxyomeprazole involves its interaction with the proton pump in the stomach lining. It inhibits the H+/K±ATPase enzyme, reducing the secretion of gastric acid. This action is similar to that of Omeprazole, but as a metabolite, it may have different pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxyomeprazole can be compared with other similar compounds such as:
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: Known for its use in treating gastroesophageal reflux disease.
What sets this compound apart is its specific role as a metabolite and its unique chemical structure, which influences its stability and solubility .
Eigenschaften
CAS-Nummer |
176219-02-6 |
|---|---|
Molekularformel |
C17H19N3O4S |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
[4-methoxy-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methanol |
InChI |
InChI=1S/C17H19N3O4S/c1-10-7-18-15(12(8-21)16(10)24-3)9-25(22)17-19-13-5-4-11(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
IGVYIWUGJPECAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=C1OC)CO)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















